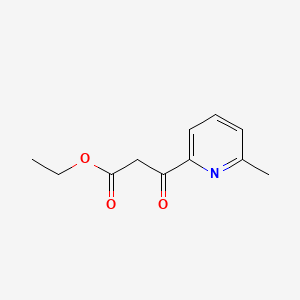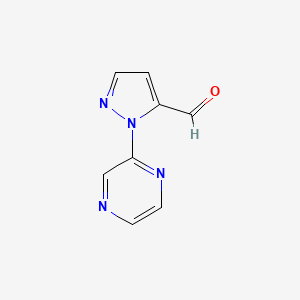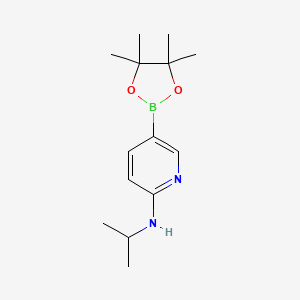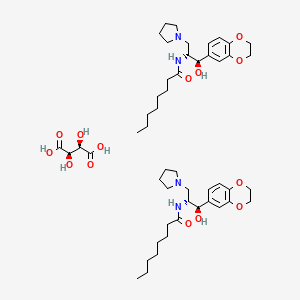
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate
描述
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methyl group at the 6-position and an ethyl ester group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(6-methylpyridin-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: 3-(6-methylpyridin-2-yl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(6-methylpyridin-2-yl)-3-hydroxypropanoate.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The pyridine ring may also play a role in binding to specific sites within biological systems.
相似化合物的比较
Similar Compounds
- Ethyl 3-(pyridin-2-yl)-3-oxopropanoate
- Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate
- Ethyl 3-(6-chloropyridin-2-yl)-3-oxopropanoate
Uniqueness
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is unique due to the specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. The presence of the methyl group at the 6-position may enhance its stability and selectivity in certain reactions compared to other similar compounds.
属性
IUPAC Name |
ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZCUUFXTFXYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)


![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)




